2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid
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Overview
Description
2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with an ethyl group, a fluoro-methoxy-phenyl group, and a carboxylic acid group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may modulate the activity of kinases or transcription factors, thereby influencing gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid: Lacks the fluoro and methoxy substituents, which may affect its biological activity and chemical reactivity.
2-Ethyl-5-(4-chloro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom, which can influence its electronic properties and interactions with molecular targets.
2-Ethyl-5-(4-fluoro-2-hydroxy-phenyl)-2H-pyrazole-3-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.
Uniqueness
2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring, which can confer distinct electronic, steric, and hydrophobic properties. These characteristics make it a valuable compound for exploring structure-activity relationships and for developing new chemical entities with desired properties.
Properties
IUPAC Name |
2-ethyl-5-(4-fluoro-2-methoxyphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-3-16-11(13(17)18)7-10(15-16)9-5-4-8(14)6-12(9)19-2/h4-7H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLQUGREDFWPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=C(C=C(C=C2)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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